N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine

Description

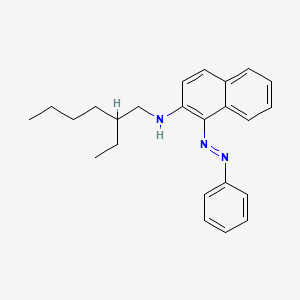

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine is an azo compound characterized by a naphthalene core substituted with a phenylazo group at position 1 and a 2-ethylhexylamine moiety at position 2. Its molecular formula is C₂₄H₂₉N₃, with a molecular weight of 359.51 g/mol (SMILES: CCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3) . The compound’s structure includes a branched alkyl chain (2-ethylhexyl), which enhances lipophilicity, and a phenylazo group, a hallmark of dyes and bioactive molecules.

Properties

CAS No. |

58935-87-8 |

|---|---|

Molecular Formula |

C24H29N3 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-1-phenyldiazenylnaphthalen-2-amine |

InChI |

InChI=1S/C24H29N3/c1-3-5-11-19(4-2)18-25-23-17-16-20-12-9-10-15-22(20)24(23)27-26-21-13-7-6-8-14-21/h6-10,12-17,19,25H,3-5,11,18H2,1-2H3 |

InChI Key |

MQMJIQSDNNCBRS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is generally prepared by the azo coupling of a diazonium salt derived from aniline or substituted aniline with 2-naphthalenamine derivatives , followed by N-alkylation with 2-ethylhexylamine or by direct condensation of 2-ethylhexylamine with a phenylazo-substituted naphthalen-2-amine intermediate.

Detailed Preparation Procedure

Diazotization and Azo Coupling

Starting materials: Aniline or substituted aniline is treated with sodium nitrite and hydrochloric acid at low temperatures (0–5 °C) to form the diazonium salt.

Coupling partner: 2-naphthalenamine or 2-naphthol derivatives dissolved in alkaline medium (e.g., sodium hydroxide solution) are cooled similarly.

Coupling reaction: The cold diazonium salt solution is added slowly to the alkaline solution of 2-naphthalenamine under continuous stirring, maintaining temperature below 10 °C to avoid decomposition.

Result: Formation of 1-(phenylazo)naphthalen-2-amine intermediate.

This method is consistent with classical azo dye synthesis protocols, as described in preparation of 2-naphthol aniline dyes.

Experimental Conditions and Catalysts

Catalysts: For reductive amination, carbon-supported palladium catalysts (e.g., 5% Pd/C) are used.

Reaction conditions: Temperatures typically range from 80 to 140 °C, with hydrogen pressures between 20 to 100 bar.

Reaction mode: Semibatch addition of aldehyde over 1 to 15 hours to maintain low unreacted aldehyde concentration and minimize by-products.

Stirring rates: 300 to 1200 rpm to ensure good mixing.

Solvents: Common organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) may be used.

Purification: Post-reaction distillation or crystallization to isolate the pure N-(2-ethylhexyl)-1-(phenylazo)naphthalen-2-amine.

Data Table: Typical Reaction Parameters for Reductive Amination Step

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Catalyst | 5% Pd on carbon | Water content ~50% |

| Catalyst loading | 0.03 g catalyst/g amine | ~6 wt% of water-moist catalyst |

| Temperature | 90–120 °C | Optimal for high conversion |

| Pressure (H2) | 25–75 bar | Maintains hydrogenation environment |

| Reaction time | 1–15 hours (aldehyde addition) | Semibatch mode |

| Stirring speed | 300–1200 rpm | Ensures homogeneity |

| Aldehyde molar ratio | 1.2 equivalents | Slight excess to drive reaction |

| Conversion achieved | ≥95% | Monitored by gas chromatography |

Research Outcomes and Analysis

The semibatch mode with controlled aldehyde addition reduces side reactions such as aldol condensations, improving yield and purity.

The use of palladium catalysts under hydrogen pressure enables selective reductive amination, favoring monoalkylation without over-reduction of the azo group.

Maintaining low reaction temperature during diazotization and azo coupling prevents decomposition of diazonium salts and ensures high coupling efficiency.

The final product exhibits typical azo dye characteristics with molecular formula C24H29N3 and molecular weight ~359.5 g/mol.

Analytical methods such as gas chromatography and crystallization techniques confirm the purity and structure of the compound.

Summary of Preparation Method

| Step | Description | Key Conditions |

|---|---|---|

| 1. Diazotization | Aniline + NaNO2 + HCl at 0–5 °C | Low temperature, aqueous acidic medium |

| 2. Azo Coupling | Diazonium salt + 2-naphthalenamine in alkaline | 0–10 °C, stirring |

| 3. N-Alkylation | Reaction with 2-ethylhexylamine or aldehyde | Pd/C catalyst, H2 atmosphere, 90–120 °C, 25–75 bar H2 pressure |

| 4. Purification | Crystallization or distillation | Solvent-dependent |

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine has diverse applications in scientific research:

Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine involves its interaction with molecular targets through the azo group. The compound can undergo reversible redox reactions, allowing it to act as an electron donor or acceptor. This property is exploited in various applications, including its use as a dye and in biological assays where it can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Azo vs. Thio Groups: The phenylazo group in the target compound and Sudan Red 7B contrasts with the phenylthio group in N-Methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine . Azo groups confer chromophoric properties (e.g., vivid color in dyes), while thio groups enhance reactivity in cross-coupling reactions . Sudan Red 7B’s bis-azo structure increases conjugation, leading to stronger absorbance in visible light compared to the mono-azo target compound .

Alkyl Chain Effects: The 2-ethylhexyl chain in the target compound improves solubility in non-polar solvents, whereas Sudan Red 7B’s ethyl group limits lipophilicity. This difference may influence applications in hydrophobic matrices (e.g., polymer additives) . N-(2-Phenylpropyl)naphthalen-1-amine lacks an azo group but shares a bulky alkyl substituent, suggesting divergent uses in surfactants or ligands .

Physicochemical and Spectroscopic Properties

Spectroscopic Data

- 1H NMR :

- The target compound’s NMR data are unreported, but analogous azo compounds (e.g., Sudan Red 7B) show aromatic proton shifts at δ 7.2–8.5 ppm and alkyl chain signals at δ 0.5–1.8 ppm .

- N-Methyl-1-(phenylthio)-N-(p-tolyl)naphthalen-2-amine exhibits distinct methyl (δ 2.3 ppm) and thioaryl (δ 7.1–7.4 ppm) signals .

Biological Activity

N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine is an azo compound characterized by its unique chemical structure, which includes a naphthalene moiety and an ethylhexyl substituent. This compound has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science.

Chemical Structure and Properties

The structural formula of this compound can be represented as:

This compound features:

- A naphthalene ring system, which is known for its aromatic properties.

- An azo (-N=N-) linkage, which is critical for its reactivity and biological interactions.

- An ethylhexyl group that enhances lipophilicity, potentially affecting its absorption and distribution in biological systems.

Antimicrobial Properties

Azo compounds, including this compound, have been studied for their antimicrobial properties. The presence of the azo group allows these compounds to interact with various biological targets, including enzymes and nucleic acids. Research indicates that similar azo compounds can exhibit activity against a range of pathogens, including bacteria and fungi .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes. For example, compounds with similar structures have been shown to inhibit α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. These activities are often assessed using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Although specific data for this compound is limited, related studies show promising results for similar azo derivatives .

Toxicological Studies

The toxicological profile of azo compounds is a significant area of research. Many azo dyes are known to undergo metabolic activation to form reactive intermediates that can interact with DNA, potentially leading to mutagenicity or carcinogenicity. While this compound has not been extensively studied in this regard, it shares structural characteristics with other azo compounds that have raised concerns about their safety .

Study on Environmental Impact

A case study focusing on the biodegradation of azo dyes highlighted the role of microbial communities in breaking down such compounds. Research has shown that certain bacterial strains can effectively degrade azo dyes into less harmful substances. This suggests a potential for bioremediation applications involving this compound, especially considering its environmental persistence due to the stability of the azo bond .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and target proteins. Such studies typically reveal binding affinities and interactions at the molecular level, which are crucial for understanding the compound's mechanism of action. Although specific docking studies on this compound are scarce, analogous compounds have demonstrated significant binding affinities to various enzyme active sites .

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-Ethylhexyl)-1-(phenylazo)naphthalen-2-amine, and how do reaction conditions influence yield?

Answer:

- Photostimulated Reactions: Photochemical methods, such as UV irradiation, have been employed for intramolecular arylation. For example, N-(2-iodobenzyl)naphthalen-2-amine derivatives yield up to 98% under photostimulation .

- Transition-Metal-Free Approaches: Reactions using CsF in polar solvents (e.g., DME) at ambient temperatures can achieve moderate yields (49%) for structurally analogous compounds .

- Pd-Catalyzed Cross-Coupling: While effective for polycyclic precursors, yields may drop significantly (e.g., 21% for 1-(2-chlorophenyl)naphthalen-2-amine), suggesting sensitivity to steric hindrance or electron-withdrawing groups .

Key Variables:

Q. Table 1: Comparative Synthesis Routes

| Method | Yield | Key Condition | Reference |

|---|---|---|---|

| Photostimulated Arylation | 98% | UV light, 24 h | |

| CsF-Mediated Thioamination | 49% | DME, 25°C, 24 h | |

| Pd-Catalyzed Coupling | 21% | Ligand optimization |

Q. How can the structural and electronic properties of this compound be characterized?

Answer:

- X-ray Crystallography: SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement. Orthorhombic crystal systems (e.g., Aba2 space group) are common for naphthalenamine derivatives, with lattice parameters such as a = 10.78 Å, b = 21.26 Å, and c = 10.72 Å .

- Spectroscopic Techniques:

- UV-Vis: Azo groups exhibit strong absorbance in the visible range (λmax ~400–500 nm), sensitive to substituent effects.

- NMR: <sup>1</sup>H NMR signals for the ethylhexyl chain appear as multiplet peaks at δ 0.8–1.6 ppm, while aromatic protons resonate at δ 6.8–8.2 ppm .

Methodological Note: For crystallography, multi-scan absorption corrections (e.g., SADABS) are critical for data accuracy .

Advanced Research Questions

Q. How can contradictory data on reaction yields (e.g., 21% vs. 98%) be resolved in the synthesis of naphthalenamine derivatives?

Answer:

- Mechanistic Analysis: Low yields in Pd-catalyzed reactions may stem from competitive pathways like oxidative addition inefficiency or β-hydride elimination. Computational studies (DFT) can identify transition-state barriers .

- Experimental Optimization: Screening additives (e.g., silver salts to scavenge halides) or adjusting light intensity in photochemical reactions can improve reproducibility .

- In Situ Monitoring: Techniques like HPLC-MS or <sup>19</sup>F NMR (for fluorinated intermediates) help track intermediate stability and side-product formation .

Q. What computational strategies are suitable for predicting the optoelectronic properties of this compound?

Answer:

- DFT Calculations: Use hybrid functionals (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps. The azo group’s π→π* transitions dominate electronic behavior, with ethylhexyl chains influencing solubility and aggregation .

- Molecular Dynamics (MD): Simulate solvent interactions to predict spectroscopic shifts. Polar solvents stabilize zwitterionic resonance forms of the azo moiety .

Case Study: Similar naphthalenamine derivatives in organic semiconductors show tunable bandgaps (1.8–2.4 eV) when functionalized with electron-donating groups .

Q. How can the thermal stability and degradation pathways of this compound be evaluated for materials science applications?

Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss under nitrogen/air atmospheres. Azo compounds typically degrade at 200–300°C, with ethylhexyl chains reducing crystallinity and enhancing thermal resilience .

- Mass Spectrometry (Py-GC/MS): Pyrolysis at 500°C identifies degradation products (e.g., naphthalene fragments, ethylhexyl radicals) .

Safety Note: Classify toxicity using structure-activity relationships (SAR). Analogous azo compounds may release carcinogenic aryl amines upon degradation, necessitating Ames testing .

Q. What role does crystal packing play in the optical properties of this compound?

Answer:

- Packing Analysis: Intermolecular π-π stacking (3.5–4.0 Å spacing) and hydrogen bonding (e.g., N-H⋯N) enhance charge-transfer transitions, red-shifting absorption spectra .

- Polarized Microscopy: Anisotropic crystals exhibit dichroism, useful for liquid crystal or nonlinear optical applications .

Software Tools: Mercury (CCDC) for visualizing Hirshfeld surfaces and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.